Increased Lipophilicity (XLogP3-AA) Relative to Non-Fluorinated and Mono-Fluorinated Analogs
The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 2.7) compared to 2-phenylazepane (XLogP3-AA = 2.5) and 2-(4-fluorophenyl)azepane (XLogP3-AA = 2.6), as computed by PubChem [1][2][3].
| Evidence Dimension | XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2-phenylazepane: 2.5; 2-(4-fluorophenyl)azepane: 2.6 |
| Quantified Difference | +0.2 over 2-phenylazepane; +0.1 over 2-(4-fluorophenyl)azepane |
| Conditions | Computed property (PubChem XLogP3 3.0 algorithm) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood-brain barrier penetration, which is a critical consideration in central nervous system drug discovery programs.
- [1] PubChem. PubChem Compound Summary for CID 45075219, 2-(3,4-Difluorophenyl)azepane. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. PubChem Compound Summary for CID 4428838, 2-Phenylazepane. National Center for Biotechnology Information (2026). View Source
- [3] PubChem. PubChem Compound Summary for CID 3614397, 2-(4-Fluorophenyl)azepane. National Center for Biotechnology Information (2026). View Source
